

A Comparative Guide to the 1H NMR Spectrum of 2-Methyl-2-Pentene

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This guide provides a detailed interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **2-methyl-2-pentene**, a common unsaturated hydrocarbon. For comparative analysis, the 1H NMR spectrum of its structural isomer, 2-methyl-1-pentene, is also presented. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

1H NMR Spectral Data Comparison

The following tables summarize the assigned chemical shifts (δ), multiplicities, and coupling constants (J) for **2-methyl-2-pentene** and its isomer, 2-methyl-1-pentene. These values were obtained from spectral databases and predicted based on established principles of NMR spectroscopy.

Table 1: 1H NMR Spectral Data for 2-Methyl-2-Pentene



Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~5.11	Triplet (t)	~7.0
H-4	~1.97	Quintet	~7.5
CH3 (vinylic, cis to ethyl)	~1.68	Singlet (s)	-
CH3 (vinylic, trans to ethyl)	~1.60	Singlet (s)	-
H-5	~0.93	Triplet (t)	~7.5

Table 2: 1H NMR Spectral Data for 2-Methyl-1-Pentene

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1a	~4.68	Singlet (s)	-
H-1b	~4.68	Singlet (s)	-
H-3	~1.98	Triplet (t)	~7.5
CH3 (vinylic)	~1.70	Singlet (s)	-
H-4	~1.47	Sextet	~7.5
H-5	~0.90	Triplet (t)	~7.5

Spin-Spin Coupling Diagram for 2-Methyl-2-Pentene

The following diagram illustrates the spin-spin coupling interactions within the **2-methyl-2-pentene** molecule, which give rise to the observed signal multiplicities.





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Caption: Spin-spin coupling in **2-methyl-2-pentene**.

Experimental Protocol: 1H NMR Spectroscopy

Objective: To acquire a high-resolution 1H NMR spectrum of 2-methyl-2-pentene.

Materials:

- **2-methyl-2-pentene** (98% or higher purity)
- Deuterated chloroform (CDCl3, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS)
- NMR tube (5 mm, high precision)
- Pasteur pipette
- Vial

Procedure:

- · Sample Preparation:
 - In a clean, dry vial, add approximately 5-10 mg of 2-methyl-2-pentene.
 - Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing TMS to the vial.
 - Gently swirl the vial to ensure the sample is completely dissolved.
 - Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette. Ensure the liquid height is sufficient for the NMR spectrometer's detector (typically around 4-5 cm).
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's gauge.



- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the CDCl3 solvent.
- Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal or a reference peak.
- Data Acquisition:
 - Set the spectrometer to acquire a 1H NMR spectrum.
 - Typical acquisition parameters:
 - Pulse angle: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Relaxation delay: 1-2 seconds
 - Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
 - Acquire the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the resulting spectrum to obtain pure absorption peaks.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
 - Integrate the signals to determine the relative number of protons for each peak.
 - Analyze the multiplicities and measure the coupling constants of the split signals.
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